molecular formula C5H4N4S B12650683 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione CAS No. 68774-83-4

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione

Katalognummer: B12650683
CAS-Nummer: 68774-83-4
Molekulargewicht: 152.18 g/mol
InChI-Schlüssel: NJRUXSSUCOLIID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused triazole and pyrazine ring system, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of microbial growth .

Vergleich Mit ähnlichen Verbindungen

    1,2,4-Triazolo[3,4-b]thiadiazine: Known for its anticancer and antimicrobial activities.

    1,2,4-Triazolo[4,3-b]pyridazine: Investigated for its potential as an anti-inflammatory agent.

    1,2,4-Triazolo[4,3-a]quinazoline: Explored for its enzyme inhibitory properties.

Uniqueness: 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These characteristics make it a versatile scaffold for the development of new therapeutic agents and functional materials .

Eigenschaften

CAS-Nummer

68774-83-4

Molekularformel

C5H4N4S

Molekulargewicht

152.18 g/mol

IUPAC-Name

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione

InChI

InChI=1S/C5H4N4S/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10)

InChI-Schlüssel

NJRUXSSUCOLIID-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NN=C2C(=S)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.